

The Multifaceted Biological Activities of Furan-2-Carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *furan-2-carboxylate*

Cat. No.: *B1237412*

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The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of numerous therapeutic agents. Among the vast array of furan-containing compounds, derivatives of **furan-2-carboxylate** have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity of Furan-2-Carboxylate Derivatives

Furan-2-carboxylate derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

A notable study synthesized a series of novel furan-based compounds and evaluated their cytotoxic activity against the MCF-7 breast cancer cell line.^[1] Two lead compounds from this series demonstrated significant anticancer effects, inducing cell cycle arrest at the G2/M phase

and promoting apoptosis.[1] Further investigation into the molecular mechanism revealed that some furan derivatives can suppress critical cancer survival pathways like PI3K/Akt and Wnt/ β -catenin by promoting the activity of the tumor suppressor protein PTEN.[2][3]

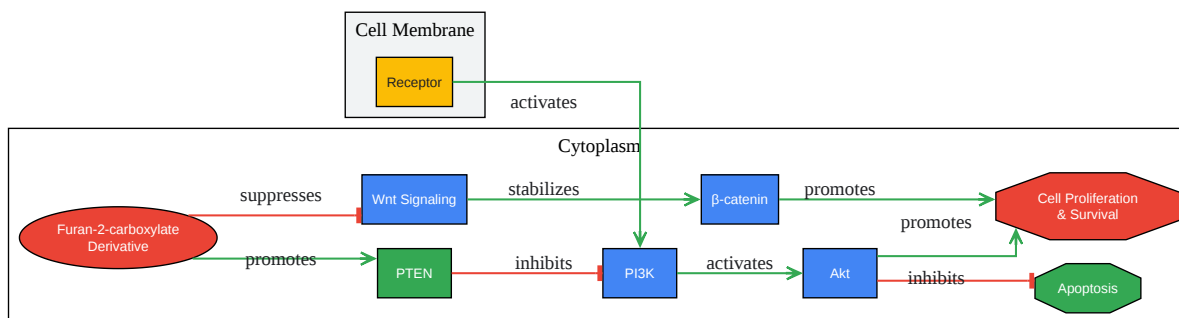
Quantitative Anticancer Activity Data

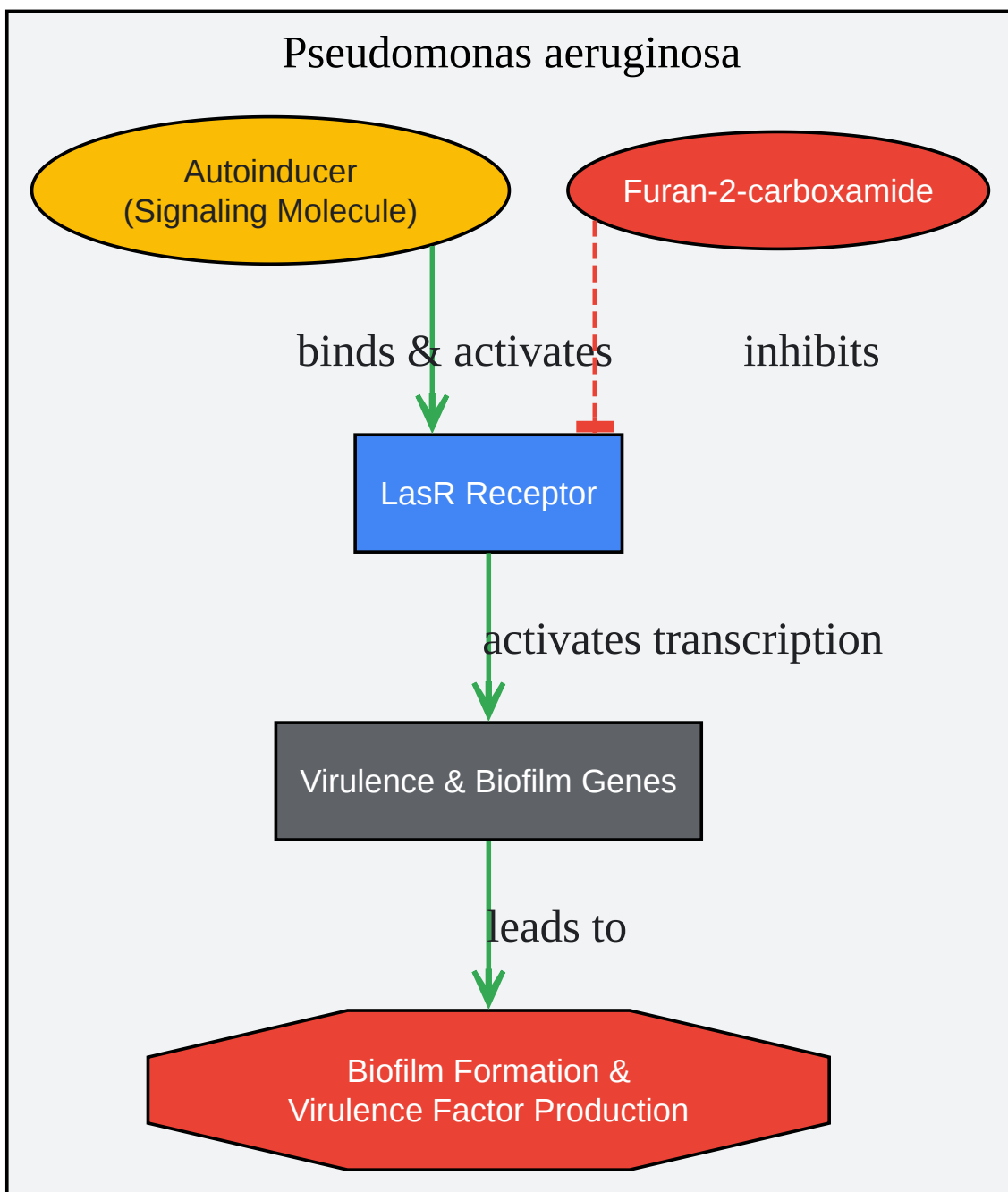
The antiproliferative activity of various **furan-2-carboxylate** and related furan derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound Class/Derivative	Cancer Cell Line	IC50 (μ M)	Reference
Pyridine carbohydrazide furan derivative	MCF-7	4.06	[1]
N-phenyl triazinone furan derivative	MCF-7	2.96	[1]
Furan-2-carboxamide derivative (SH09)	Various	4 - 8	[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivative	HeLa	62.37 (μ g/mL)	[5]

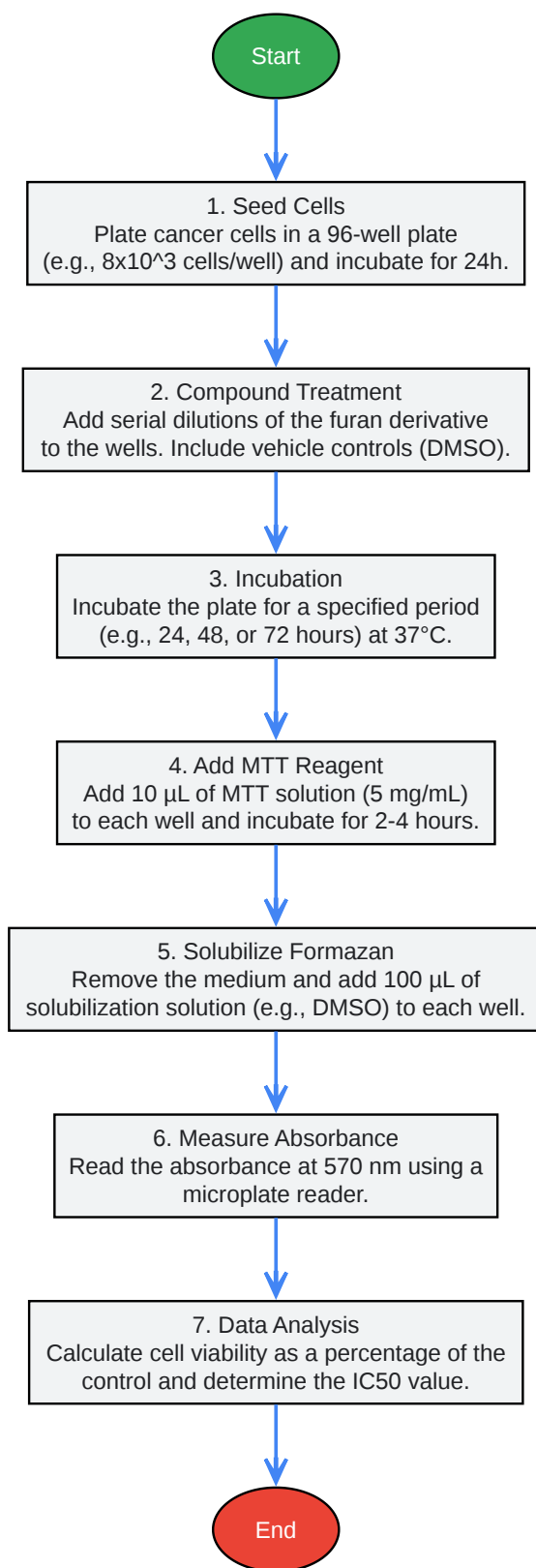
Anticancer Signaling Pathway: PTEN/PI3K/Akt and Wnt/ β -catenin

Certain furan derivatives exert their anticancer effects by upregulating the tumor suppressor PTEN. PTEN acts as a critical negative regulator of the PI3K/Akt pathway, which is a central signaling cascade that promotes cell survival, growth, and proliferation. By activating PTEN, these compounds effectively inhibit PI3K and the downstream phosphorylation of Akt, leading to decreased cell survival and induction of apoptosis. Concurrently, the suppression of the Wnt/ β -catenin pathway further contributes to the anticancer effect by reducing the expression of genes involved in cell proliferation and metastasis.





Quorum Sensing Inhibition by Furan-2-carboxamides



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